molecular formula C11H9ClO3S B14730304 Methyl 4-chloronaphthalene-1-sulfonate CAS No. 6328-73-0

Methyl 4-chloronaphthalene-1-sulfonate

Cat. No.: B14730304
CAS No.: 6328-73-0
M. Wt: 256.71 g/mol
InChI Key: REGZMWKQNLHMQX-UHFFFAOYSA-N
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Description

Methyl 4-chloronaphthalene-1-sulfonate is an organic compound with the chemical formula C₁₁H₉ClO₃S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonate group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of 4-chloronaphthalene followed by esterification. The sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then esterified with methanol under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted naphthalene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

Mechanism of Action

The mechanism of action of methyl 4-chloronaphthalene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloronaphthalene-1-sulfonate is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where chlorine’s electronic effects are beneficial .

Properties

CAS No.

6328-73-0

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 4-chloronaphthalene-1-sulfonate

InChI

InChI=1S/C11H9ClO3S/c1-15-16(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

REGZMWKQNLHMQX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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